![molecular formula C6H6N2O2 B15244418 5,6-Dihydrofuro[2,3-d]pyrimidin-4-ol](/img/structure/B15244418.png)
5,6-Dihydrofuro[2,3-d]pyrimidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dihydrofuro[2,3-d]pyrimidin-4-ol is a heterocyclic compound that features a fused ring system consisting of a furan ring and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydrofuro[2,3-d]pyrimidin-4-ol can be achieved through several methods. One common approach involves the condensation of appropriate precursors under specific conditions. For example, the condensation of 5,6-diaryl-2,7-dithioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-ones with hydrazine hydrate yields the corresponding hydrazine analogs . Another method involves the rhodium (II)-catalyzed reactions of cyclic diazo compounds derived from barbituric acid or thiobarbituric acid with arylacetylenes and styrenes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydrofuro[2,3-d]pyrimidin-4-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to yield oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydrazine hydrate, arylacetylenes, and styrenes. Reaction conditions often involve the use of catalysts such as rhodium (II) pivalate and specific solvents like ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with hydrazine hydrate yields hydrazine analogs, while reactions with arylacetylenes and styrenes produce various furo[2,3-d]pyrimidine derivatives .
Scientific Research Applications
5,6-Dihydrofuro[2,3-d]pyrimidin-4-ol has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5,6-Dihydrofuro[2,3-d]pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to its biological effects. For example, it has been shown to inhibit kinases such as Chk1 and GSK-3β, which are involved in cell cycle regulation and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5,6-Dihydrofuro[2,3-d]pyrimidin-4-ol include:
- 5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine
- 5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one
- 2,6-Dichloro-4,8-di(1-piperidinyl)pyrimido[5,4-d]pyrimidine
Uniqueness
This compound is unique due to its specific fused ring system and the presence of a hydroxyl group at the 4-position. This structural feature contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C6H6N2O2 |
|---|---|
Molecular Weight |
138.12 g/mol |
IUPAC Name |
5,6-dihydro-3H-furo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C6H6N2O2/c9-5-4-1-2-10-6(4)8-3-7-5/h3H,1-2H2,(H,7,8,9) |
InChI Key |
WNWXMAGEGIHVOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C(=O)NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl [(4-bromobenzene-1-sulfonyl)methyl]phosphonate](/img/structure/B15244341.png)

![4-[3-(3,4-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15244350.png)
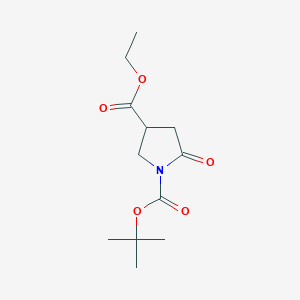
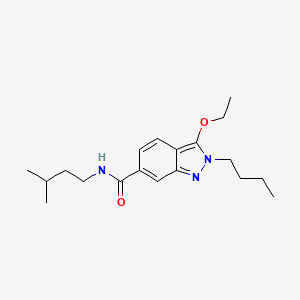
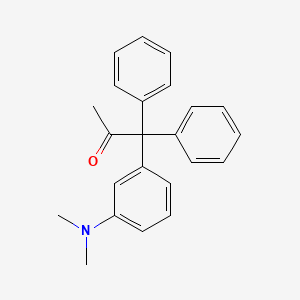
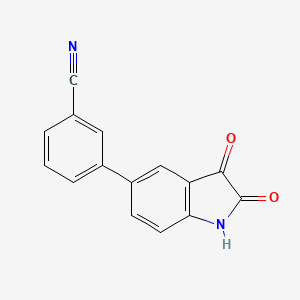

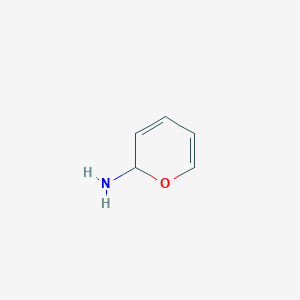
![Ethyl 4-chloro-6-fluoropyrrolo[1,2-B]pyridazine-3-carboxylate](/img/structure/B15244405.png)
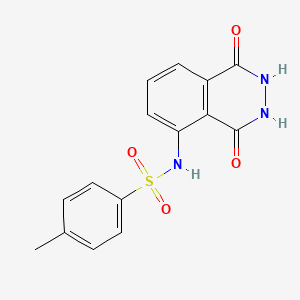
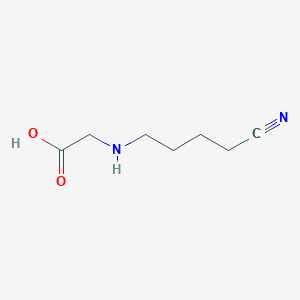

![1-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-1,3-dimethylthiourea](/img/structure/B15244431.png)
